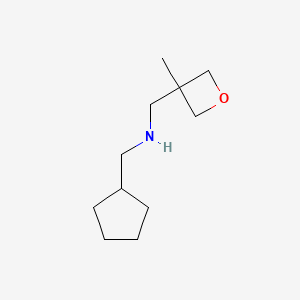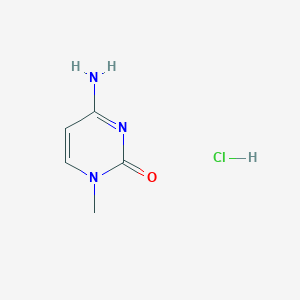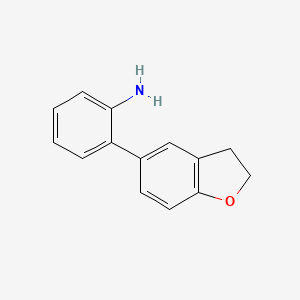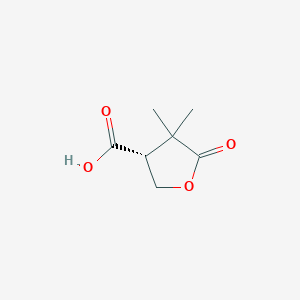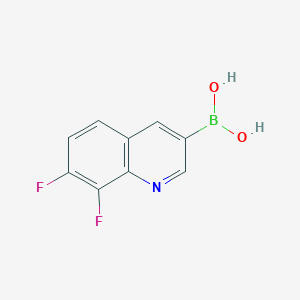
(7,8-Difluoroquinolin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Difluoroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a fluorinated quinoline compound, which is part of a broader class of boronic acids known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .
Analyse Des Réactions Chimiques
Types of Reactions
(7,8-Difluoroquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or boric acids.
Substitution: The fluorine atoms in the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution.
Applications De Recherche Scientifique
(7,8-Difluoroquinolin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (7,8-Difluoroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of organic groups in Suzuki-Miyaura coupling . In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluorinated quinoline boronic acid with similar reactivity but different substitution patterns.
(7-Fluoroquinolin-3-yl)boronic acid: Similar structure but with only one fluorine atom.
Uniqueness
(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H6BF2NO2 |
|---|---|
Poids moléculaire |
208.96 g/mol |
Nom IUPAC |
(7,8-difluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H |
Clé InChI |
UVVRLWBOYVLGNB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


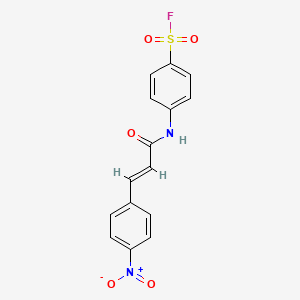



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

